![molecular formula C21H18N4O6 B10954672 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10954672.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring, a pyrazole ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:
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Formation of the Benzodioxole Ring: : The initial step often involves the acetylation of a precursor compound to form the 6-acetyl-1,3-benzodioxole structure. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
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Synthesis of the Pyrazole Ring: : The 5-methyl-3-nitro-1H-pyrazole moiety can be synthesized via a condensation reaction between a hydrazine derivative and an appropriate diketone or β-keto ester under acidic or basic conditions.
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Coupling Reaction: : The final step involves coupling the benzodioxole and pyrazole intermediates with a benzamide derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group or the nitro group on the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
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Substitution: : The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd, NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Formation of carboxylic acids or nitro derivatives
Reduction: Formation of amines
Substitution: Formation of various substituted benzamides
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methylbenzamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide stands out due to the presence of the nitro-pyrazole moiety. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N4O6 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H18N4O6/c1-12-7-20(25(28)29)23-24(12)10-14-5-3-4-6-15(14)21(27)22-17-9-19-18(30-11-31-19)8-16(17)13(2)26/h3-9H,10-11H2,1-2H3,(H,22,27) |
InChI Key |
JMGRBZTWONBHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3C(=O)C)OCO4)[N+](=O)[O-] |
Origin of Product |
United States |
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